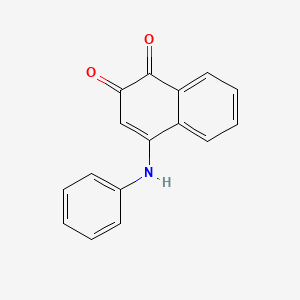

1,2-Naphthalenedione, 4-(phenylamino)-

Description

The study of 1,2-Naphthalenedione, 4-(phenylamino)- is intrinsically linked to the extensive research surrounding the naphthoquinone scaffold. This core structure is a recurring motif in a multitude of natural and synthetic compounds, exhibiting a wide array of chemical and biological activities.

The naphthoquinone framework, a bicyclic system composed of a benzene (B151609) ring fused to a quinone ring, is a cornerstone in the fields of medicinal chemistry and materials science. mdpi.com Naphthoquinones can be broadly categorized into 1,2- and 1,4-naphthoquinones, with the latter being more common. wikipedia.org This structural motif is found in numerous natural products, including vitamins, such as Vitamin K, which is a derivative of 1,4-naphthoquinone (B94277) and plays a crucial role in blood coagulation. nih.govwikipedia.org

The significance of the naphthoquinone scaffold is underscored by its diverse pharmacological properties. These compounds are known to exhibit a wide spectrum of biological activities, including:

Anticancer Activity: Many naphthoquinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govacs.orgnih.govnih.gov Their mechanisms of action are often attributed to their ability to interfere with cellular processes such as electron transport and DNA replication. nih.gov

Antibacterial and Antifungal Properties: The inherent reactivity of the quinone moiety contributes to the antimicrobial effects of these compounds. scielo.br

Antiviral and Antiparasitic Activities: Research has shown the potential of naphthoquinone derivatives in combating viral and parasitic infections. scielo.br

Anti-inflammatory Effects: Certain naphthoquinones have been found to modulate inflammatory pathways in the body. nih.gov

The versatility of the naphthoquinone scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties. bohrium.com This has made it a privileged structure in drug discovery and development. acs.org

Aminonaphthoquinone derivatives are a significant subclass of naphthoquinones where an amino group is attached to the core structure. The nomenclature of these compounds follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC).

For the compound in focus, 1,2-Naphthalenedione, 4-(phenylamino)- , the nomenclature can be broken down as follows:

1,2-Naphthalenedione: This indicates a naphthalene (B1677914) ring system with two ketone (oxo) groups at positions 1 and 2. This is also referred to as an ortho-naphthoquinone.

4-(phenylamino)-: This signifies that a phenylamino (B1219803) (also known as anilino) group is attached to the 4th position of the naphthalenedione ring.

The position of the amino substituent and the nature of the groups attached to the nitrogen atom significantly influence the chemical and biological properties of the molecule. The introduction of an amino group can modulate the electronic properties of the quinone system, affecting its reactivity and interaction with biological targets.

Table 1: Examples of Aminonaphthoquinone Derivatives and Their Core Structures

| Compound Name | Core Structure | Position of Amino Group | Substituent on Amino Group |

| 2-Amino-1,4-naphthoquinone | 1,4-Naphthalenedione | 2 | None |

| 2-(Phenylamino)-1,4-naphthoquinone | 1,4-Naphthalenedione | 2 | Phenyl |

| 1,2-Naphthalenedione, 4-(phenylamino)- | 1,2-Naphthalenedione | 4 | Phenyl |

The synthesis of aminonaphthoquinones has a rich history, with methods evolving from classical organic reactions to more modern, efficient protocols. Early methods often involved the direct amination of hydroxynaphthoquinones or the reaction of halo-substituted naphthoquinones with amines. researchgate.net

A common and historically significant approach to synthesizing 2-amino-1,4-naphthoquinone derivatives involves the nucleophilic substitution of a leaving group (such as a halogen or a methoxy (B1213986) group) at the 2-position of the 1,4-naphthoquinone ring with an amine. mdpi.com Another well-established method is the Michael addition of amines to 1,4-naphthoquinone, often followed by oxidation. researchgate.net

More contemporary synthetic strategies focus on improving yield, selectivity, and environmental compatibility. These include:

One-pot syntheses: These methods combine multiple reaction steps into a single procedure, reducing waste and improving efficiency. nih.gov For instance, a one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones involves an in-situ reduction of the quinone, amide formation, and subsequent aerobic oxidation. nih.gov

Catalytic methods: The use of catalysts, such as laccase, has been explored for the synthesis of aminonaphthoquinones under mild conditions. csir.co.za

Ultrasound and microwave-assisted synthesis: These techniques can accelerate reaction rates and improve yields in the synthesis of phenylamino-1,4-naphthoquinones. researchgate.net

The derivatization of aminonaphthoquinones is a key strategy for modulating their biological activity. Modifications can be made at various positions:

On the amino group: The nitrogen atom can be further substituted to introduce different functional groups, altering the molecule's polarity, size, and hydrogen bonding capabilities.

On the naphthoquinone ring: Other positions on the ring can be functionalized to fine-tune the electronic and steric properties of the compound.

The synthesis of the specific target compound, 1,2-Naphthalenedione, 4-(phenylamino)-, would likely follow the general principles established for other aminonaphthoquinones, potentially involving the reaction of a suitable 1,2-naphthoquinone (B1664529) precursor with aniline.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-anilinonaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-15-10-14(17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)19/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSRYZBDOYDJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950502 | |

| Record name | 4-Anilinonaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-94-0, 27828-56-4 | |

| Record name | 1, 2-hydroxy-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilinonaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Q182 4-ANILINO-1,2-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Naphthalenedione, 4 Phenylamino and Analogous Aminonaphthoquinones

Direct Synthetic Routes to 1,2-Naphthalenedione, 4-(phenylamino)-

The direct synthesis of 1,2-Naphthalenedione, 4-(phenylamino)- often involves the strategic functionalization of a pre-existing 1,2-naphthoquinone (B1664529) skeleton. One of the most effective methods utilizes sulfonic acid salts as leaving groups, facilitating a nucleophilic substitution reaction.

Nucleophilic Substitution of Sulfonic Acid Salts on 1,2-Naphthoquinone Core with Phenylamino (B1219803) Group

The reaction between 1,2-naphthoquinone-4-sulfonic acid salts (β-NQS) and amines, including phenylamine (aniline), serves as a robust method for synthesizing 4-amino-1,2-naphthoquinone (B1620441) derivatives. researchgate.net These sulfonic acid salts are effective electrophiles, where the sulfonate group at the C4 position acts as a good leaving group, enabling nucleophilic aromatic substitution. researchgate.netnih.gov

When 1,2-naphthoquinone-4-sulfonic acid sodium salt is treated with phenylamine, the primary reaction is the substitution of the sulfonate group to yield 1,2-Naphthalenedione, 4-(phenylamino)-. researchgate.net However, a notable characteristic of this reaction is the potential for the product to exist in equilibrium with its tautomer, 2-hydroxy-1,4-naphthoquinone-4-phenylimine. The stability and prevalence of these tautomers can be influenced by the substituents on the phenylamino group. researchgate.net It has been reported that the reaction of 1,2-naphthoquinone having a sulfonate group at the 4-position can be used to prepare derivatives that ultimately have the 1,4-naphthoquinone (B94277) structure, indicating a rearrangement or isomerization from the initial 1,2-dione product. nih.gov This transformation highlights the complex reactivity of the naphthoquinone system.

General Strategies for Aminonaphthoquinone Synthesis

Beyond the specific synthesis of 1,2-Naphthalenedione, 4-(phenylamino)-, several general strategies are employed to create the broader class of aminonaphthoquinones. These methods offer versatility in introducing various amino substituents onto the naphthoquinone framework.

Nucleophilic Addition Reactions of Amines to Quinone Systems

One of the most common and direct methods for synthesizing 2-amino-1,4-naphthoquinones is the nucleophilic addition of amines to the 1,4-naphthoquinone core. researchgate.net This reaction, often referred to as a Michael-type or conjugate addition, involves the attack of the amine nucleophile on one of the electrophilic carbon atoms of the quinone ring. researchgate.netscielo.brscielo.br The initial addition is typically followed by an oxidation step, which can be effected by an external oxidizing agent or, conveniently, by another equivalent of the starting 1,4-naphthoquinone. scielo.brscielo.br The reaction of anilines with 1,4-naphthoquinone has been extensively studied to produce various 2-anilino-1,4-naphthoquinone (B11863833) derivatives. researchgate.netscielo.br

Interestingly, the reaction of primary amines with 1,2-naphthoquinone can also yield 2-amino-1,4-naphthoquinone derivatives. nih.govresearchgate.net This process involves not only the addition of the amine but also a rearrangement of the quinone core, described as a 1,2 to 1,4 carbonyl transposition, to form the more stable 1,4-naphthoquinone structure. nih.govresearchgate.net

| Quinone Substrate | Amine Nucleophile | Primary Product Type | Key Features |

|---|---|---|---|

| 1,4-Naphthoquinone | Primary/Secondary Amines (e.g., Aniline) | 2-Amino-1,4-naphthoquinone | Michael-type conjugate addition followed by oxidation. researchgate.netscielo.br |

| 1,2-Naphthoquinone | Primary Amines | 2-Amino-1,4-naphthoquinone | Involves a 1,2 to 1,4 carbonyl transposition. nih.govresearchgate.net |

Derivatization from Hydroxy-Naphthoquinone Precursors (e.g., Lawsone)

Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone, is a versatile precursor for the synthesis of a wide array of aminonaphthoquinone derivatives. redalyc.orgdovepress.com A prominent method utilizing lawsone is the Mannich reaction, a one-pot, three-component condensation involving lawsone, an amine, and an aldehyde. redalyc.orgnih.gov This reaction is an efficient and environmentally favorable route to 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives. redalyc.org Various catalysts, including phenylphosphinic acid and p-toluenesulfonic acid, have been employed to facilitate this transformation under mild conditions, often at room temperature. nih.gov The reaction proceeds via the formation of an intermediate from the aldehyde and amine, which then undergoes a nucleophilic attack by the lawsone molecule. nih.gov

Metal-Mediated and Radical Reactions in Naphthoquinone Synthesis

Metal catalysts are frequently used to promote the amination of naphthoquinones. The oxidative addition coupling of amines to 1,4-naphthoquinone can be catalyzed by various metal salts, such as CeCl₃·7H₂O, FeCl₃, and Cu(OAc)₂. researchgate.netrsc.org These catalysts facilitate the reaction, often leading to high yields of 2-amino-1,4-naphthoquinone derivatives. researchgate.netrsc.org

In addition to transition metal catalysis, metal-free approaches have also been developed. A notable example is the use of t-BuOK (potassium tert-butoxide) to mediate the oxidative coupling amination of 1,4-naphthoquinone with a range of aromatic and aliphatic amines. rsc.orgrsc.org This method provides an efficient route to 2-amino-1,4-naphthoquinones under mild, room temperature conditions without the need for a metal catalyst. rsc.org

Radical reactions also offer a pathway to functionalized naphthoquinones. For instance, aryl radicals generated from aryl halides can participate in homolytic aromatic substitution reactions. acs.org Another example involves an AgNO₃-facilitated transformation of alkylidenecyclopropanes with α-ketoacids, which proceeds via a radical acylation/arylation process to form dihydronaphthalene structures that are precursors to naphthoquinones. acs.org

| Reaction Type | Reagents/Catalysts | Substrate | Product Type |

|---|---|---|---|

| Catalytic Oxidative Coupling | CeCl₃·7H₂O, FeCl₃, Cu(OAc)₂ rsc.org | 1,4-Naphthoquinone, Amines | 2-Amino-1,4-naphthoquinones |

| Metal-Free Oxidative Coupling | t-BuOK rsc.org | 1,4-Naphthoquinone, Amines | 2-Amino-1,4-naphthoquinones |

| Radical Arylation | Rongalite (initiator) acs.org | Aryl Halides | Aryl-substituted compounds |

Electrophilic Aromatic Substitution Approaches in Related Naphthoquinones

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the context of naphthoquinones, EAS can be applied to introduce substituents onto the aromatic portion of the molecule or onto an existing aromatic substituent. For the naphthalene (B1677914) ring system itself, electrophilic attack preferentially occurs at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate. pearson.com

A practical application of this chemistry is the modification of pre-formed aminonaphthoquinones. For example, 2-(phenylamino)-1,4-naphthoquinone derivatives can undergo nitration. mdpi.comresearchgate.net In this reaction, the electrophile (the nitronium ion, NO₂⁺) attacks the electron-rich phenyl ring of the phenylamino group, rather than the more electron-deficient naphthoquinone core. mdpi.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion. mdpi.commasterorganicchemistry.com This selective functionalization allows for the synthesis of nitro-substituted aminonaphthoquinones, which are of interest for their biological properties. mdpi.com

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing substantial parts of all components, have emerged as powerful tools for synthesizing complex molecules like aminonaphthoquinones. mdpi.com These reactions are highly valued for their synthetic efficiency, atom economy, and ability to generate molecular diversity. mdpi.com

A notable MCR strategy for producing aminonaphthoquinone derivatives is the Mannich reaction. tandfonline.com For instance, Mannich bases of aminonaphthoquinones can be formed through a non-catalytic, three-component reaction involving lawsone (2-hydroxy-1,4-naphthoquinone), an aldehyde (like benzaldehyde), and a primary amine. tandfonline.com This particular protocol is enhanced by ultrasound irradiation, which promotes the reaction without the need for catalysts or toxic solvents, often resulting in excellent yields and short reaction times. tandfonline.comresearchgate.net This approach aligns with the principles of green chemistry by being environmentally benign. tandfonline.com

Another MCR approach involves the three-component cyclocondensation of 2-amino-1,4-naphthoquinone with Meldrum's acid and various substituted benzaldehydes. researchgate.net This reaction, conducted in a green solvent such as refluxing ethanol, yields fused 3,4-dihydropyridin-2(1H)-one-ring naphthoquinones in good to high yields. researchgate.net

Table 1: Examples of Multicomponent Reaction Strategies for Aminonaphthoquinone Synthesis

| Reactants | Reaction Type | Conditions | Product Type | Reference |

| Lawsone, Benzaldehyde, Primary Amines | Mannich Reaction | Ultrasound irradiation, non-catalytic, solvent-free | Aminonaphthoquinone Mannich bases | tandfonline.com |

| 2-Amino-1,4-naphthoquinone, Meldrum's acid, Substituted Benzaldehydes | Cyclocondensation | Refluxing ethanol | Fused 3,4-dihydropyridin-2(1H)-one-ring naphthoquinones | researchgate.net |

One-Pot Synthetic Protocols

Several one-pot methods have been developed for aminonaphthoquinone synthesis. One such method involves the reaction of 1,4-naphthoquinone with substituted anilines in methanol. scielo.brscielo.br In this protocol, two equivalents of 1,4-naphthoquinone are used with one equivalent of the amine, as the quinone acts as both a substrate and an oxidizing agent for the intermediate hydroquinone. scielo.br This approach provides a straightforward route to 2-phenylamino-1,4-naphthoquinone derivatives. scielo.br

Enzymatic catalysis has also been successfully integrated into one-pot syntheses. The commercial laccase Novozym 51003 can catalyze the nuclear monoamination of 1,4-naphthohydroquinone with primary aromatic amines in a buffer-cosolvent system open to the air. nih.gov This biocatalytic approach proceeds under mild conditions to afford aminonaphthoquinones. nih.gov Laccase has also been used in the one-pot synthesis of 1,4-naphthoquinones via an in-situ generation of p-quinones from 1,4-hydroquinones, followed by a Diels-Alder reaction. rsc.org

Furthermore, a one-pot method for converting aminonaphthoquinones into the corresponding amidonaphthoquinones has been described. nih.govmendeley.com This sequence involves the in situ reduction of the aminonaphthoquinone, subsequent coupling with an acid chloride, and final aerobic oxidation to yield the target amido derivative. nih.gov This protocol is significantly more efficient than traditional multi-step approaches. nih.gov

Oxidative Coupling Amination

Oxidative coupling amination provides a direct method for forming C-N bonds on the naphthoquinone scaffold. A particularly effective and practical strategy involves the transition-metal-free amination of 1,4-naphthoquinone with various amines, mediated by potassium tert-butoxide (t-BuOK) at room temperature. rsc.orgrsc.orgresearchgate.net This reaction proceeds under air and provides efficient access to biologically important 2-amino-1,4-naphthoquinones in good yields. rsc.orgresearchgate.net

The protocol demonstrates good functional group tolerance and is applicable to a range of (hetero)aromatic and aliphatic amines. rsc.orgrsc.org The simplicity and mild conditions of this t-BuOK-mediated oxidative coupling make it a valuable tool for the synthesis of aminonaphthoquinone derivatives. rsc.orgresearchgate.net

Table 2: Summary of t-BuOK Mediated Oxidative Coupling Amination

| Substrate | Amine Type | Mediator | Conditions | Key Features | Reference |

| 1,4-Naphthoquinone | (Hetero)aromatic, Aliphatic | t-BuOK | Room temperature, open air | Transition-metal-free, good yields, good functional group tolerance | rsc.orgresearchgate.net |

Catalytic Approaches in Aminonaphthoquinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to accelerate reactions, improve selectivity, and reduce energy consumption. Both Lewis acid and transition metal catalysis have been extensively applied to the synthesis of aminonaphthoquinones.

Lewis Acid Catalysis

Lewis acids function as electron-pair acceptors, activating substrates by complexing with lone-pair-bearing atoms like oxygen or nitrogen, thereby increasing the substrate's reactivity toward nucleophiles. wikipedia.org In the context of aminonaphthoquinone synthesis, Lewis acids can catalyze the addition of amines to the quinone ring.

While early developments focused on strong Lewis acids like AlCl₃ and TiCl₄, more refined catalysts have since been developed. wikipedia.org For example, the oxidative addition coupling of amines to naphthoquinones can be catalyzed by Lewis acids such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O). rsc.org The use of such catalysts can facilitate the reaction under milder conditions compared to non-catalyzed routes. Although detailed mechanistic studies for this specific reaction are limited in the provided sources, the general principle involves the Lewis acid coordinating to a carbonyl oxygen of the naphthoquinone, which enhances the electrophilicity of the ring and promotes the nucleophilic attack by the amine.

Transition Metal Catalysis

Transition metals, particularly palladium, copper, and iron, are widely used to catalyze the formation of carbon-nitrogen bonds. mdpi.com These methods are central to the synthesis of many aromatic amines, including aminonaphthoquinones.

Several transition metal-based catalysts have been reported for the synthesis of 2-amino-1,4-naphthoquinones, including FeCl₃, Cu(OAc)₂, and gold (Au) catalysts. rsc.org These catalysts facilitate the oxidative addition of amines to the naphthoquinone core. rsc.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern C-N bond formation and is highly relevant to this field. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions. wikipedia.org While a direct application to the synthesis of 1,2-Naphthalenedione, 4-(phenylamino)- from a corresponding halogenated precursor is not detailed in the provided sources, the principles of this powerful reaction are broadly applicable to the synthesis of diverse aminonaphthoquinone structures. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. wikipedia.org

Green Chemistry Principles in Aminonaphthoquinone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several of the synthetic methodologies for aminonaphthoquinones incorporate these principles, focusing on alternative energy sources, biocatalysis, and the use of environmentally benign solvents.

Ultrasound irradiation has been employed as a green technique to promote the non-catalytic, three-component Mannich reaction for synthesizing aminonaphthoquinone derivatives. tandfonline.com This method avoids the need for catalysts and toxic solvents, proceeding quickly and with high atom economy. tandfonline.com Similarly, microwave irradiation has been used in the metal-free synthesis of 1,2- and 1,4-naphthoquinones from lawsone derivatives, offering a rapid and high-yielding alternative to conventional heating. rsc.org

Biocatalysis represents another key pillar of green chemistry. The use of enzymes like laccase allows for the synthesis of aminonaphthoquinones in aqueous media under mild pH and temperature conditions. nih.gov This enzymatic approach avoids the hazardous reagents and organic solvents often used in traditional organic synthesis. nih.govrsc.org

The development of synthetic protocols in aqueous media or under solvent-free conditions is a significant advancement. researchgate.net For example, a one-pot synthesis of aminonaphthoquinones derived from lawsone has been developed in aqueous media, showcasing a Brønsted acid-surfactant catalyst concept. researchgate.net These strategies not only reduce the environmental impact but also often simplify the reaction work-up and product purification.

Table 3: Application of Green Chemistry Principles in Aminonaphthoquinone Synthesis

| Green Principle | Method | Example | Key Advantage | Reference |

| Alternative Energy Source | Ultrasound Irradiation | Three-component Mannich reaction of lawsone, benzaldehyde, and amines | Catalyst-free, solvent-free, short reaction times, high yields | tandfonline.com |

| Alternative Energy Source | Microwave Irradiation | Hydrodehydroxylation of 3-alkyllawsones | Metal-free, rapid, high-yielding | rsc.org |

| Biocatalysis | Enzymatic Synthesis | Laccase-catalyzed amination of 1,4-naphthohydroquinone | Mild conditions, aqueous medium, environmentally friendly | nih.gov |

| Green Solvents | Synthesis in Water | Brønsted acid-surfactant catalyzed Mannich reaction | Avoids hazardous organic solvents | researchgate.net |

Solvent-Free and Catalyst-Free Methods

In recent years, the development of synthetic protocols that eliminate the use of both solvents and catalysts has gained considerable attention due to their environmental and economic benefits. These methods often lead to simpler work-up procedures, reduced waste, and lower costs.

An efficient, one-step, and reagent-free synthesis of 4-aryl/alkylamino-1,2-naphthoquinones has been developed, providing a green alternative to traditional methods. researchgate.net This approach involves the reaction of 4-amino-3-hydroxynaphthalene-1-sulfonic acid with various primary and secondary aryl and alkyl amines. The reaction is conducted at room temperature in a mixture of water and isopropanol (B130326) (1:1), and notably, the presence of air or oxygen is essential for the reaction to proceed. researchgate.net This method has demonstrated good yields, typically 65% or higher, for a range of amine substrates. researchgate.net

While this specific study focuses on the synthesis of various 4-substituted amino-1,2-naphthoquinones, the principles can be extended to the synthesis of 1,2-Naphthalenedione, 4-(phenylamino)-. The general findings for the synthesis of analogous compounds are summarized in the table below.

| Amine Reactant | Product | Isolated Yield (%) |

| Aniline | 4-(Phenylamino)-1,2-naphthalenedione | ≥65 |

| Substituted Anilines | 4-(Aryl-amino)-1,2-naphthalenedione | ≥65 |

| Alkyl Amines | 4-(Alkyl-amino)-1,2-naphthalenedione | ≥65 |

Another study has reported a solvent-free approach for the synthesis of other aminonaphthoquinone derivatives. mdpi.com In this method, a 3-R-2-(phenylamino)-1,4-naphthoquinone (where R can be H, Cl, or Br) is reacted with oxalic acid and sodium nitrate (B79036) at approximately 80°C. mdpi.com This solvent-free nitration was monitored by thin-layer chromatography and proceeded over six hours. mdpi.com Although this example illustrates a modification of an existing aminonaphthoquinone rather than its initial synthesis, it highlights the feasibility of conducting reactions with this class of compounds under solvent-free conditions. mdpi.com

Theoretical and Computational Investigations of 1,2 Naphthalenedione, 4 Phenylamino and Analogs

Quantum Chemical Studies

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are quantum mechanical approaches used to solve the electronic structure of molecules. Ab initio, meaning "from the beginning," relies solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. quora.com In contrast, semi-empirical methods simplify calculations by incorporating some parameters derived from experimental data. quora.com

These methods have been applied to compounds structurally related to 1,2-naphthalenedione, 4-(phenylamino)- to elucidate their molecular geometries and electronic properties. For instance, studies on related Schiff base compounds have utilized Density Functional Theory (DFT), particularly with the B3LYP functional, and the Hartree-Fock (HF) method using the 6-31G(d,p) basis set. researchgate.net Such calculations have been used to compare the predicted molecular geometry in the ground state with data obtained from X-ray crystallography, often showing good agreement. researchgate.net Furthermore, these computational approaches can predict electronic absorption spectra using time-dependent DFT (TD-DFT), which has shown strong concordance with experimental results. researchgate.net The energetic behavior of these molecules in different solvent media has also been examined by applying models like the polarizable continuum model (PCM), which revealed that the total energy of the compound tends to decrease as the polarity of the solvent increases. researchgate.net

Molecular Simulation Methodologies

Molecular simulations offer a dynamic perspective on the behavior of molecules and their interactions with their environment, which is crucial for understanding biological processes.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique provides a dynamic representation of the interactions between molecules, such as a ligand and its receptor. nih.gov For analogs of 1,2-naphthalenedione, 4-(phenylamino)-, MD simulations have been instrumental in elucidating their binding mechanisms to biological targets.

In a study of anilino-1,4-naphthoquinones as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), MD simulations were performed to understand the stability and interaction dynamics of the ligand-protein complex. acs.org The simulations revealed that van der Waals forces played a predominant role in the stable accommodation of the most potent compounds within the ATP-binding pocket of EGFR. acs.org These computational investigations provide molecular-level insights that are critical for rational drug design. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. chemrevlett.comkneopen.com It is frequently used in drug design to understand the interactions between a small molecule and its protein target. chemrevlett.com

For analogs of 1,2-naphthalenedione, 4-(phenylamino)-, molecular docking has been extensively used to identify potential biological targets and elucidate binding modes.

EGFR Inhibition : Docking studies of anilino-1,4-naphthoquinone derivatives identified them as potent EGFR inhibitors. acs.org

BCL-2 Protein Interaction : The interaction between 1,4-naphthoquinone (B94277) hybrids and the anti-apoptotic BCL-2 protein was investigated using molecular docking. mdpi.com The results showed that specific derivatives could form hydrogen bonds with amino acid residues like glycine (GLY104) in the active site, suggesting a potential mechanism for inducing apoptosis in cancer cells. mdpi.com

Human Serum Albumin (HSA) Binding : The binding of a 2-(4-methoxyanilino)naphthalene-1,4-dione derivative to human serum albumin (HSA) was explored. nih.gov Docking simulations indicated that the compound preferentially binds to subdomain IIA (site I) of HSA with a strong binding affinity. nih.gov

NQO1 Enzyme Inhibition : A molecular docking study of a benzoquinone derivative identified a superior binding energy with the NQO1 receptor protein, suggesting its potential as a potent inhibitor. researchgate.net

These studies highlight the utility of molecular docking in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-receptor recognition process. mdpi.com

Table 1: Summary of Molecular Docking Interactions for Naphthoquinone Analogs

| Compound Class | Protein Target | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Anilino-1,4-naphthoquinones | EGFR | Not specified | van der Waals forces |

| 1,4-Naphthoquinone Hybrids | BCL-2 | GLY104 | Hydrogen bond |

| 2-Anilino-1,4-diones | HSA | Not specified | Hydrophobic |

| Benzoquinone Derivatives | NQO1 | Not specified | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com These models are valuable for predicting the activity of newly designed molecules and for understanding the structural features that are crucial for their biological effects. nih.gov

For naphthoquinone derivatives, QSAR models have been successfully constructed using algorithms like multiple linear regression (MLR) and artificial neural networks (ANN). brieflands.comnih.gov These models have demonstrated good predictive performance for activities such as anticancer effects. nih.gov The descriptors used in these models often relate to the molecule's electronic, steric, and hydrophobic properties. nih.govmdpi.com

The biological activity of quinone derivatives is often linked to their electrochemical properties, as their mechanism of action can involve redox cycling and the generation of reactive oxygen species. QSAR studies have successfully correlated electronic properties and half-wave potentials with the biological responses of 1,2-naphthalenedione, 4-(phenylamino)- analogs.

In a study of 2-phenylamino-3-acyl-1,4-naphthoquinones, antiproliferative activities were discussed in terms of molecular descriptors including half-wave potentials. mdpi.com Similarly, QSAR models for other naphthoquinone series have shown that descriptors related to electronic properties are critical for predicting anticancer activity. nih.gov These key descriptors include:

Electronegativity (E1e) nih.gov

Dipole moment (Dipole, EEig15d) nih.gov

Electron density nih.gov

These findings confirm that the electronic characteristics of the naphthoquinone scaffold and its substituents are pivotal for their biological function, likely by influencing their ability to participate in electron transfer reactions within the cell.

Table 2: Key QSAR Descriptors Influencing Anticancer Activity of Naphthoquinones

| Descriptor Type | Specific Descriptor | Influence on Activity |

|---|---|---|

| Electronic | Electronegativity (E1e) | Significant |

| Electronic | Dipole Moment (Dipole) | Significant |

| Steric/Topological | van der Waals Volume (GATS5v) | Significant |

| Steric/Topological | Mass (G1m) | Significant |

| Physicochemical | Polarizability (MATS3p) | Significant |

Data sourced from a QSAR study on substituted 1,4-naphthoquinones. nih.gov

The nature and position of substituents on both the naphthoquinone core and the phenylamino (B1219803) moiety have a profound impact on the biological activity of these compounds. QSAR and structure-activity relationship (SAR) analyses have provided detailed insights into these effects.

Studies on anilino-1,4-naphthoquinones have shown that modifying substituents can significantly enhance or impair anticancer activity. acs.org For example, the replacement of a chloro group on the naphthoquinone core with a bromo group led to enhanced anticancer effects. acs.org Conversely, the absence of a halogen substituent on the quinone ring resulted in a loss of cytotoxic effect. acs.org On the aniline ring, the introduction of various electron-donating and electron-withdrawing groups also modulates the compound's potency. acs.org

3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further clarified these relationships. For a series of pyrimido-isoquinolin-quinones, it was found that short, bulky, electron-rich groups on the benzene (B151609) ring, which also have hydrogen bond acceptor capabilities, were favorable for antibacterial activity. mdpi.com These models emphasize that a combination of steric and electronic properties governs the interaction of these molecules with their biological targets. mdpi.com The antiproliferative activity of 2-phenylamino-3-acyl-1,4-naphthoquinones has also been shown to be influenced by the lipophilicity and molar refractivity of the substituents. mdpi.com

Advanced Research Applications and Potentials

Applications in Materials Science

While the broader class of phenylamino-naphthoquinones has been investigated for various applications, specific research on 1,2-Naphthalenedione, 4-(phenylamino)- in materials science is limited. Much of the existing literature focuses on its isomer, 2-phenylamino-1,4-naphthoquinone. Nevertheless, by drawing parallels with related compounds, the potential applications of 4-(phenylamino)-1,2-naphthalenedione can be inferred.

The vibrant colors and chemical reactivity of naphthoquinone derivatives make them attractive candidates for the development of novel pigments and functional polymers. mdpi.comscribd.com The phenylamino (B1219803) substituent in 1,2-Naphthalenedione, 4-(phenylamino)- is a chromophore that can impart deep color to the molecule. nih.gov

Polymer Development: The presence of the amino group in 4-(phenylamino)-1,2-naphthalenedione offers a potential site for polymerization. It could theoretically be incorporated into polymer backbones to create colored or functional polymers. For instance, polymers containing naphthoquinone structures have been synthesized and shown to possess interesting thermal and electronic properties. rsc.org While no specific polymers based on 4-(phenylamino)-1,2-naphthalenedione have been reported, the general reactivity of the amino group suggests its potential as a monomer.

Below is a table summarizing the potential roles of 1,2-Naphthalenedione, 4-(phenylamino)- in polymer and pigment development, based on the properties of related compounds.

| Application Area | Potential Role of 1,2-Naphthalenedione, 4-(phenylamino)- | Relevant Properties of Related Naphthoquinones |

| Pigments & Dyes | Could serve as a basis for novel colored materials. | Phenylamino-1,4-naphthoquinones are known to be colored and have been investigated as dyes. scribd.comnih.gov |

| Functional Polymers | The amino group provides a reactive site for polymerization, leading to colored or electroactive polymers. | Naphthoquinone-containing polymers have been synthesized and exhibit unique properties. rsc.org |

Organic semiconductors are a class of materials that form the active components in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The key to their function lies in their ability to transport charge, which is intrinsically linked to their molecular structure and solid-state packing.

While there is no direct research demonstrating the use of 1,2-Naphthalenedione, 4-(phenylamino)- as an organic semiconductor, the electronic properties of the naphthoquinone core suggest its potential in this area. The redox activity of quinones is a well-established phenomenon, and this ability to accept and donate electrons is a fundamental requirement for semiconductor behavior. mdpi.com

Derivatives of the isomeric 1,4-naphthoquinone (B94277) have been explored for their electronic properties. scielo.br The introduction of a phenylamino group can further modulate these properties. The electron-donating nature of the amino group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for charge injection and transport in semiconductor devices.

The table below outlines the potential for 1,2-Naphthalenedione, 4-(phenylamino)- in organic semiconductor design, based on the characteristics of similar molecular structures.

| Feature | Potential Implication for Organic Semiconductor Design |

| Redox-Active Core | The naphthoquinone moiety can facilitate electron transport, a key characteristic of n-type organic semiconductors. mdpi.com |

| Phenylamino Substituent | The amino group can modify the electronic properties, potentially tuning the material for specific semiconductor applications. scielo.br |

| Molecular Stacking | The planarity of the naphthoquinone core could promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. |

Future Research Directions and Translational Perspectives for 1,2 Naphthalenedione, 4 Phenylamino

Design and Synthesis of Advanced Naphthoquinone Derivatives for Enhanced Biological Activity

The therapeutic efficacy of naphthoquinone-based compounds is highly dependent on their substitution patterns, which influence their physicochemical properties and interactions with biological targets. nih.gov A primary future objective is the rational design and synthesis of novel derivatives of 1,2-naphthalenedione, 4-(phenylamino)- to enhance potency, selectivity, and pharmacokinetic profiles.

One promising approach involves the introduction of various substituents onto the phenylamino (B1219803) ring and the naphthoquinone core. For instance, studies on 2-phenylamino-1,4-naphthoquinones have shown that incorporating halogen atoms (e.g., chlorine, bromine) or electron-donating groups can significantly modulate their biological activities, such as their hypoglycaemic potential. griffith.edu.auscielo.brresearchgate.net This suggests that systematic modification of the 1,2-naphthalenedione, 4-(phenylamino)- structure with diverse functional groups could yield derivatives with improved therapeutic properties. mdpi.com Green synthesis methods, such as ultrasound-assisted reactions, could offer efficient and environmentally friendly routes to these novel compounds. researchgate.net

Structure-Guided Derivatization and Molecular Hybridization Strategies

Structure-Guided Derivatization: A key strategy for enhancing biological activity is the structure-guided modification of the lead compound. For the analogous 1,4-naphthoquinones, it has been demonstrated that the phenylamino moiety is critical for anticancer activity. mdpi.com Future efforts should focus on synthesizing derivatives of 1,2-naphthalenedione, 4-(phenylamino)- with various substitutions on the phenyl ring to probe structure-activity relationships (SAR). Adding electron-withdrawing or electron-donating groups can alter the molecule's redox properties, which are often linked to its mechanism of action. griffith.edu.auresearchgate.net Furthermore, introducing acyl groups to the naphthoquinone core, a strategy proven effective in 1,4-naphthoquinone (B94277) analogues, could be explored to enhance antiproliferative activity. nih.govmdpi.com

Molecular Hybridization: This powerful strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for multi-target activity or improved drug-like properties. nih.govnih.govmdpi.com This approach has been successfully applied to other naphthoquinones, combining them with scaffolds like triazoles, quinolinediones, and urazoles to generate potent anticancer and trypanocidal agents. nih.govnih.govresearchgate.netrsc.org Future research should explore the creation of hybrid molecules based on the 1,2-naphthalenedione, 4-(phenylamino)- scaffold. nih.gov By combining it with other known bioactive moieties, it may be possible to develop novel therapeutics that are more effective and can overcome drug resistance. mdpi.com

The table below summarizes derivatization strategies from related 1,4-naphthoquinones that could guide future synthesis of 1,2-naphthalenedione, 4-(phenylamino)- derivatives.

| Modification Strategy | Pharmacophore/Substituent | Observed/Potential Biological Effect | Reference |

| Ring Substitution | Halogens (Cl, Br), Nitro (NO2), Methyl (CH3) | Modulation of antioxidant and hypoglycaemic activity. | griffith.edu.au |

| Acylation | Acyl groups (e.g., hexanoyl, benzoyl) | Enhanced in vitro antiproliferative activity against cancer cells. | nih.gov |

| Molecular Hybridization | Triazole moiety | Potent trypanocidal and anticancer activities. | researchgate.netrsc.org |

| Molecular Hybridization | Quinolinedione scaffold | Development of novel antineoplastic agents. | nih.gov |

| Molecular Hybridization | Urazole scaffold | Antioxidant and anticancer properties. | nih.gov |

Elucidation of Novel Molecular Targets and Complex Biological Interactions

A crucial aspect of future research is to move beyond preliminary activity screenings and identify the specific molecular targets and pathways modulated by 1,2-naphthalenedione, 4-(phenylamino)- and its derivatives. While the biological actions of many naphthoquinones are broadly attributed to redox cycling and the generation of reactive oxygen species (ROS), a deeper understanding of their specific interactions is needed for targeted drug development. nih.govmdpi.comnih.gov

Research on analogous 1,4-naphthoquinones has identified several key molecular targets, including:

Enzymes: Cyclooxygenase-2 (COX-2), DNA topoisomerase-II, and protein tyrosine phosphatases like Cdc25. griffith.edu.aunih.govnih.gov

Signaling Proteins: Epidermal Growth Factor Receptor (EGFR) and mTOR (mammalian target of rapamycin), which are crucial in cancer cell proliferation and survival. nih.govacs.orgnih.gov

Future studies should investigate whether 1,2-naphthalenedione, 4-(phenylamino)- interacts with these or other novel targets. nih.gov Techniques such as affinity chromatography, proteomics, and molecular docking can be employed to pull down binding partners and identify high-affinity targets. nih.gov Furthermore, exploring the compound's impact on complex biological processes like apoptosis, cell cycle regulation, and inflammatory pathways will provide a more complete picture of its mechanism of action. mdpi.comnih.gov Understanding its interaction with transport proteins like human serum albumin (HSA) is also vital for predicting its distribution and bioavailability in the body. nih.gov

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational methods are indispensable tools in modern medicinal chemistry, enabling the rational design and optimization of drug candidates while reducing time and cost. patsnap.comopenmedicinalchemistryjournal.comlongdom.org For 1,2-naphthalenedione, 4-(phenylamino)-, advanced computational modeling can guide future research in several ways.

Molecular Docking: These simulations can predict the binding orientation and affinity of novel derivatives within the active sites of identified biological targets, such as EGFR or mTOR. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of compounds and their biological activity. nih.govnih.gov By analyzing molecular descriptors like hydrophobicity, electronic properties, and molar refractivity, researchers can build predictive models to design new derivatives of 1,2-naphthalenedione, 4-(phenylamino)- with enhanced potency. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a critical step in drug development. nih.gov Computational tools like pkCSM and SwissADME can be used to evaluate the drug-likeness of designed derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, helping to understand the stability of interactions and the conformational changes that occur upon binding. patsnap.comnih.gov

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for optimizing the 1,2-naphthalenedione, 4-(phenylamino)- scaffold. nih.govpnrjournal.com

Exploration of Emerging Applications in Diverse Scientific Fields

While much of the focus on phenylamino-naphthoquinones has been on their anticancer properties, the broad bioactivity of the naphthoquinone class suggests significant potential in other scientific and therapeutic areas. griffith.edu.aumdpi.com Future research should aim to broaden the application scope of 1,2-naphthalenedione, 4-(phenylamino)-.

Based on the activities of related compounds, promising areas for exploration include:

Antimicrobial and Antifungal Agents: Naphthoquinones are known to possess strong activity against a range of pathogens, including multidrug-resistant (MDR) bacteria. mdpi.comgriffith.edu.auscielo.br

Antiparasitic Agents: The scaffold has shown promise in the development of drugs against parasites like Trypanosoma cruzi. griffith.edu.au

Anti-inflammatory and Neuroprotective Agents: Some naphthoquinone derivatives have demonstrated anti-inflammatory and neuroprotective effects, suggesting potential applications in neurodegenerative diseases. mdpi.com

Metabolic Disease Therapeutics: Certain phenylamino-1,4-naphthoquinones have been investigated as potential hypoglycaemic agents for the management of diabetes. griffith.edu.auscielo.br

The table below highlights potential emerging applications for 1,2-naphthalenedione, 4-(phenylamino)-, based on activities observed in related naphthoquinone compounds.

| Potential Application Area | Observed Activity in Related Compounds | Reference |

| Antimicrobial | Activity against multidrug-resistant (MDR) pathogens. | mdpi.comgriffith.edu.au |

| Antifungal | Potent activity against various fungal species. | mdpi.comgriffith.edu.au |

| Antiparasitic | Efficacy against parasites such as Trypanosoma cruzi. | griffith.edu.au |

| Anti-inflammatory | Demonstrated anti-inflammatory properties. | mdpi.com |

| Neuroprotection | Potential neuroprotective effects. | mdpi.com |

| Antidiabetic | Hypoglycaemic activity in animal models. | griffith.edu.auscielo.br |

Systematic screening of 1,2-naphthalenedione, 4-(phenylamino)- and its newly synthesized derivatives against a diverse panel of biological targets will be essential to uncover these emerging applications and fully realize the therapeutic potential of this chemical scaffold.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Naphthalenedione, 4-(phenylamino)-, and how can its purity be validated?

Synthesis typically involves condensation reactions between 1,2-naphthoquinone derivatives and aniline analogues under controlled pH and temperature. Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Structural confirmation requires Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., quinone C=O and N–H stretches) and nuclear magnetic resonance (NMR) for detailed bonding environments . X-ray crystallography is critical for resolving intramolecular hydrogen bonds and non-classical interactions, as demonstrated in studies of analogous amino-naphthoquinones .

Q. How can the redox behavior of 1,2-Naphthalenedione, 4-(phenylamino)- be characterized experimentally?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are standard methods. For example, CV of related 2-amino-naphthoquinones reveals two monoelectronic redox peaks corresponding to quinone/semiquinone and semiquinone/hydroquinone transitions. Electrochemical studies should be conducted in aprotic solvents (e.g., acetonitrile) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte to avoid proton interference .

Q. What spectroscopic techniques are essential for analyzing the electronic structure of this compound?

Ultraviolet-visible (UV-Vis) spectroscopy identifies π→π* and charge-transfer transitions, while fluorescence spectroscopy probes excited-state behavior. For example, amino-naphthoquinones often exhibit solvatochromic shifts due to intramolecular hydrogen bonding. FT-IR and Raman spectroscopy further elucidate vibrational modes linked to quinone and phenylamino groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic and structural properties of 1,2-Naphthalenedione, 4-(phenylamino)-?

DFT calculations at the B3PW91/6-31+G(d) level can model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and intramolecular interactions. For instance, studies on 2-benzylamino-1,4-naphthalenedione revealed two intramolecular H-bonds between NH and quinone oxygen, stabilizing the enaminone structure. Simulated IR and UV-Vis spectra can be compared with experimental data to validate computational models .

Q. What strategies enhance the sensitivity of spectrophotometric assays using this compound as a chromogenic reagent?

Surfactants like cetyltrimethylammonium bromide (CTAB) or tetradecylbenzyldimethylammonium chloride can form micellar complexes with the compound, improving molar absorptivity. For example, CTAB increased sensitivity in dopamine hydrochloride determination by stabilizing the charge-transfer complex with sodium 1,2-naphthoquinone-4-sulfonate . Optimization involves varying surfactant concentration and pH to maximize signal-to-noise ratios.

Q. How does 1,2-Naphthalenedione, 4-(phenylamino)- interact with biological macromolecules, and what techniques are used to study these interactions?

Molecular docking and surface plasmon resonance (SPR) can predict and quantify binding to proteins like tyrosine kinases. Pharmacophore modeling, as applied to 4-(phenylamino)pyrazolo[3,4-d]pyrimidines, identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets). Experimental validation may involve fluorescence quenching assays to measure binding constants and thermodynamic parameters .

Q. What are the contradictions in reported CAS numbers for this compound, and how should researchers address them?

Discrepancies exist between CAS 66855-47-8 (assigned to "Lutine" in alkaloid studies) and CAS 5305-40-8 (listed in synthetic chemistry databases). Researchers should cross-reference chemical identifiers (IUPAC name, structural SMILES) via authoritative sources like PubChem or Reaxys and verify purity via orthogonal analytical methods (e.g., NMR, elemental analysis) .

Methodological Considerations

- Handling Data Contradictions : When conflicting structural or spectroscopic data arise (e.g., redox potentials in different solvents), replicate experiments under standardized conditions and consult computational models to resolve ambiguities .

- Advanced Characterization : Time-resolved fluorescence or transient absorption spectroscopy can probe excited-state dynamics, while X-ray absorption spectroscopy (XAS) provides insights into metal-coordination behavior in catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.